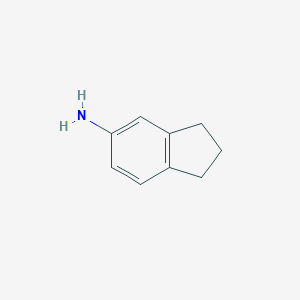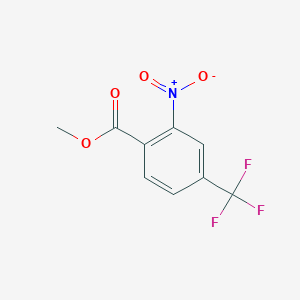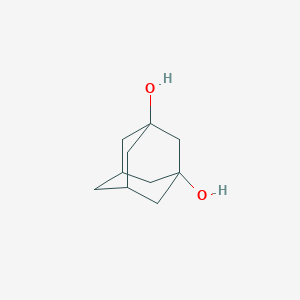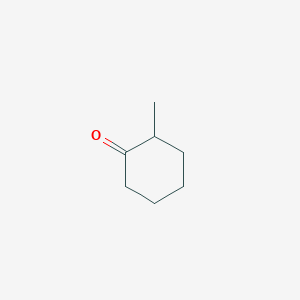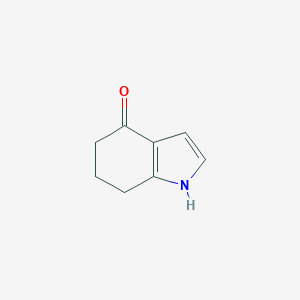
5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione, also known as DCQ, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It belongs to the class of naphthoquinone derivatives and has shown promising results in several studies for its unique properties.
Mécanisme D'action
The mechanism of action of 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione involves the generation of reactive oxygen species (ROS) and the inhibition of various enzymes involved in DNA replication and transcription. 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has been found to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis. In addition, 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has also been found to inhibit the activity of topoisomerase II, which is essential for DNA replication, and NF-κB, which promotes the growth and survival of cancer cells.
Effets Biochimiques Et Physiologiques
5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the activity of topoisomerase II, and inhibit the activity of NF-κB. In addition, 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has also been found to possess anti-inflammatory and anti-microbial properties. It has been found to inhibit the activity of COX-2, which is an enzyme that promotes inflammation, and to inhibit the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential use in various scientific research applications. However, 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione also has some limitations. It is a toxic compound that requires careful handling and disposal. In addition, its mechanism of action is not fully understood, and further studies are needed to elucidate its potential use in various scientific research applications.
Orientations Futures
There are several future directions for the study of 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione. One potential direction is to further elucidate its mechanism of action and potential use in cancer research. Another potential direction is to study its potential use in other scientific research applications, such as anti-inflammatory and anti-microbial research. In addition, further studies are needed to evaluate the safety and toxicity of 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione involves the reaction of 2,3-dichloro-1,4-naphthoquinone with hydroxylamine hydrochloride and sodium acetate in acetic acid. The reaction yields 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione as a yellow solid, which is then purified by recrystallization. The purity of the compound can be confirmed by thin-layer chromatography and NMR spectroscopy.
Applications De Recherche Scientifique
5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has been extensively studied for its potential use in various scientific research applications. It has been found to possess anti-tumor, anti-inflammatory, and anti-microbial properties. In cancer research, 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has shown promising results as a potential chemotherapeutic agent. It has been found to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II, which is an essential enzyme for DNA replication. In addition, 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has also been found to inhibit the activity of NF-κB, which is a transcription factor that promotes the growth and survival of cancer cells.
Propriétés
Numéro CAS |
116133-08-5 |
|---|---|
Nom du produit |
5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione |
Formule moléculaire |
C10H5Cl2NO3 |
Poids moléculaire |
258.05 g/mol |
Nom IUPAC |
5-amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H5Cl2NO3/c11-7-8(12)10(16)6-4(14)2-1-3(13)5(6)9(7)15/h1-2,14H,13H2 |
Clé InChI |
AHIYWLCWYLPNLP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1N)C(=O)C(=C(C2=O)Cl)Cl)O |
SMILES canonique |
C1=CC(=C2C(=C1N)C(=O)C(=C(C2=O)Cl)Cl)O |
Synonymes |
1,4-Naphthoquinone imine, 6,7-dichloro-5,8-dihydroxy- (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



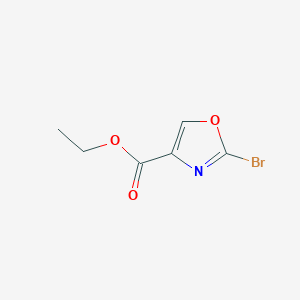
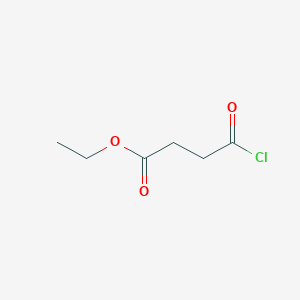
![3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B44780.png)
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B44783.png)
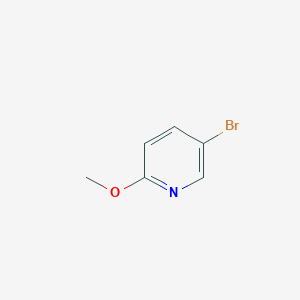
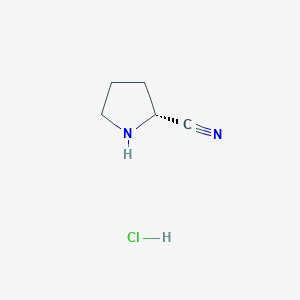

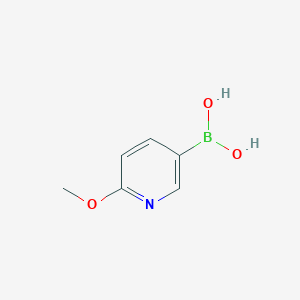
![5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine](/img/structure/B44797.png)
